molecular formula C12H14N2O B14801163 [1-(4-methylbenzyl)-1H-imidazol-2-yl]methanol

[1-(4-methylbenzyl)-1H-imidazol-2-yl]methanol

Cat. No.: B14801163
M. Wt: 202.25 g/mol
InChI Key: QNIYBLQWIBQVAV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-methylbenzyl)-1H-imidazol-2-yl]methanol typically involves the reaction of 4-methylbenzyl chloride with imidazole in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The product is then purified through recrystallization or chromatography.

Industrial Production Methods: large-scale synthesis would likely involve similar reaction conditions with optimizations for yield and purity, such as the use of continuous flow reactors and automated purification systems .

Mechanism of Action

The mechanism of action of [1-(4-methylbenzyl)-1H-imidazol-2-yl]methanol involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . It can also interact with receptors, altering their signaling pathways and leading to various biological effects .

Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

[1-[(4-methylphenyl)methyl]imidazol-2-yl]methanol

InChI

InChI=1S/C12H14N2O/c1-10-2-4-11(5-3-10)8-14-7-6-13-12(14)9-15/h2-7,15H,8-9H2,1H3

InChI Key

QNIYBLQWIBQVAV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C=CN=C2CO

Origin of Product

United States

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